3,5-Dichloro-N-cyclopropylaniline
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Overview
Description
3,5-Dichloro-N-cyclopropylaniline is an organic compound with the molecular formula C₉H₉Cl₂N. It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions on the aniline ring, and a cyclopropyl group attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-cyclopropylaniline typically involves the chlorination of aniline derivatives followed by cyclopropylation. One common method starts with 4-chloro-2-nitrotoluene, which is chlorinated to obtain 4,6-dichloro-o-nitrotoluene. This intermediate is then oxidized and hydrogenated to produce 4,6-dichloroamino benzoic acid, which is subsequently decarboxylated to yield 3,5-dichloroaniline . The final step involves the cyclopropylation of 3,5-dichloroaniline to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The chlorination, oxidation, and hydrogenation steps are carefully controlled to minimize impurities and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-cyclopropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which can further react with other molecules.
Reduction: Reduction reactions can convert the compound into different aniline derivatives.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.
Substitution: Reagents like organometallic compounds and halogenating agents are employed.
Major Products Formed
Oxidation: Radical cations and ring-opened products.
Reduction: Various aniline derivatives.
Substitution: Functionalized aniline compounds.
Scientific Research Applications
3,5-Dichloro-N-cyclopropylaniline has several applications in scientific research:
Chemistry: Used as a probe to study oxidative properties and reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N-cyclopropylaniline involves the formation of radical cations through oxidation. These radical cations can undergo further reactions, such as ring-opening or interaction with other molecules. The compound’s effects are mediated by its ability to participate in single-electron transfer reactions and form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3,5-Dichloro-N-cyclopropylaniline is unique due to the presence of both chlorine atoms and a cyclopropyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form stable radical cations. These features make it a valuable compound for studying oxidative mechanisms and developing new chemical reactions.
Properties
IUPAC Name |
3,5-dichloro-N-cyclopropylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8,12H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTKKHMYMZDSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369359-26-1 |
Source
|
Record name | 3,5-dichloro-N-cyclopropylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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